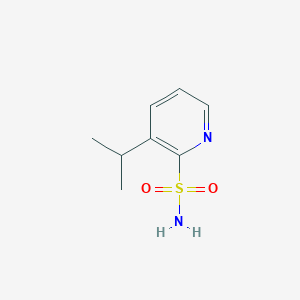

3-Isopropylpyridine-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

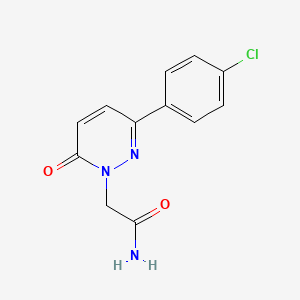

3-Isopropylpyridine-2-sulfonamide is a chemical compound with the molecular formula C8H12N2O2S . It belongs to the class of sulfonamides, which are organic sulfur compounds containing the -SO2NH2 group . Sulfonamides are known for their diverse pharmacological activities and are used in several drugs .

Synthesis Analysis

The synthesis of sulfonamides like 3-Isopropylpyridine-2-sulfonamide can be achieved through the direct synthesis from organometallic reagents and a novel sulfinylamine reagent .Molecular Structure Analysis

Sulfonamides have a distinct structure characterized by the presence of a sulfonamide group and a distinct 6- or 5-membered heterocyclic ring . The exact molecular structure of 3-Isopropylpyridine-2-sulfonamide can be found in databases like PubChem .Chemical Reactions Analysis

The chemical reactions involving sulfonamides can be complex. Recent advances in machine learning have enabled accurate prediction of a wide range of chemical reactions . The specific reactions involving 3-Isopropylpyridine-2-sulfonamide would require further investigation.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Isopropylpyridine-2-sulfonamide can be found in databases like PubChem . These databases provide information on the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, and more.Wissenschaftliche Forschungsanwendungen

Supramolecular Structures

Research on the structural analysis of sulfonamide compounds, such as the study conducted by Kosutić Hulita et al. (2005), reveals how different sulfonamides differ in their hydrogen-bonding arrangements, affecting their supramolecular structures. This study, which examined various sulfonamide isomers, highlights the importance of intramolecular and intermolecular interactions in forming layer structures, crucial for understanding the chemical and physical properties of these compounds (Kosutić Hulita et al., 2005).

Enzyme Inhibition

Another significant area of application is the development of enzyme inhibitors. Bozdağ et al. (2014) explored sulfonamides as inhibitors of the metalloenzyme carbonic anhydrase (CA), crucial for various physiological functions. Their research demonstrated how subtle structural differences in sulfonamides can drastically affect their inhibitory properties, leading to the design of isoform-selective inhibitors (Bozdağ et al., 2014).

Synthesis and Reactivity

The synthesis of novel sulfonamide compounds is central to expanding their applications in scientific research. For instance, the work by Rozentsveig et al. (2013) on the synthesis of (imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides provides insights into novel synthetic routes that could be exploited for the development of new chemical entities with potential biological activities (Rozentsveig et al., 2013).

Corrosion Inhibition

Sulfonamide compounds also find applications in the field of corrosion inhibition. The study by Sappani and Karthikeyan (2014) on 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and N-(Isopropylcarbamoyl)-4-(m-tolylamino) Pyridine-3-sulfonamide demonstrated their potential as inhibitors for mild steel corrosion in acidic media. This research opens up possibilities for the use of sulfonamides in protecting metal surfaces from corrosion, highlighting their versatility beyond biomedical applications (Sappani & Karthikeyan, 2014).

Wirkmechanismus

Target of Action

3-Isopropylpyridine-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the substrate para-aminobenzoic acid (PABA) in the folic acid metabolism cycle, thereby preventing the enzyme from processing PABA. This inhibition disrupts the synthesis of folic acid, leading to a halt in DNA production and thus inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 3-Isopropylpyridine-2-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, preventing the production of folic acid and, subsequently, DNA. This disruption can lead to bacterial cell death or prevent bacterial replication.

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The impact on bioavailability would depend on these properties, as well as factors such as the compound’s stability and solubility.

Result of Action

The primary result of the action of 3-Isopropylpyridine-2-sulfonamide is the inhibition of bacterial growth . By disrupting the folic acid synthesis pathway, the compound prevents the production of DNA in bacteria, which can lead to bacterial cell death or prevent bacterial replication.

Action Environment

The action, efficacy, and stability of 3-Isopropylpyridine-2-sulfonamide can be influenced by various environmental factors. For instance, the widespread use of sulfonamides has led to their presence in various environmental compartments, exposing a wide range of bacteria to these compounds . This exposure can lead to the development of resistance mechanisms in bacteria, potentially affecting the efficacy of the compound. Additionally, factors such as pH and temperature could influence the compound’s stability and action.

Zukünftige Richtungen

The future directions in the field of sulfonamides involve the discovery of new chemical entities with enhanced bioactivities and improved functionalities to overcome antibiotic resistance and emerging diseases . Advances in machine learning and artificial intelligence are accelerating the discovery of new compounds .

Eigenschaften

IUPAC Name |

3-propan-2-ylpyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6(2)7-4-3-5-10-8(7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUFWBQJCFTNOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CC=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2089377-22-8 |

Source

|

| Record name | 3-(propan-2-yl)pyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2872305.png)

![Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate](/img/structure/B2872306.png)

![7-(4-fluorophenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2872312.png)

![1-[2-(4-Chlorophenyl)ethenesulfonyl]-4-(4-methylbenzenesulfonyl)piperazine](/img/structure/B2872314.png)

![6-(Ethylthio)-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2872316.png)

![1-benzyl-3-(4-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2872320.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2872322.png)

![1-(3-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2872328.png)